Methylionene

Übersicht

Beschreibung

Methylionene is an organic compound with the chemical formula C10H14. It is a liquid with a distinctive smell, often yellow or brown in color . This compound is commonly used in the fragrance industry due to its pleasant aroma, which is reminiscent of violets and other floral scents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylionene can be synthesized through various methods. One common synthetic route involves the reaction of citral with acetone under acidic conditions to form ionone, which is then methylated to produce this compound . The reaction conditions typically involve the use of a weak acid catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced through a two-step process. The first step involves the aldol condensation of citral and acetone, followed by cyclization and dehydration to form ionone. The second step involves the methylation of ionone to produce this compound . This method is preferred due to its high yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Methylionene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Substitution: this compound can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

Methylionene has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of methylionene involves its interaction with various molecular targets and pathways. In biological systems, this compound can modulate oxidative stress by acting as an antioxidant, scavenging free radicals, and enhancing the activity of endogenous antioxidant enzymes . It can also interact with cellular signaling pathways to regulate inflammation and other physiological processes .

Vergleich Mit ähnlichen Verbindungen

α-Ionone: Known for its floral scent and used in perfumes and flavorings.

β-Ionone: Possesses a woody aroma and is used in the fragrance industry.

γ-Ionone: Has a fruity scent and is used in various scented products.

Uniqueness of Methylionene: this compound is unique due to its specific methylation pattern, which imparts a distinct aroma profile compared to other ionones. Its versatility in chemical reactions and wide range of applications in various fields make it a valuable compound in both research and industry .

Biologische Aktivität

Methylionene, a compound belonging to the class of monoterpenes, has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological properties. It is a bicyclic monoterpene with the molecular formula C10H16. Its structure allows for various interactions with biological systems, influencing enzymatic activities and cellular processes.

Biological Activities

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. For instance, studies have shown that this compound effectively reduces the viability of Staphylococcus aureus and Candida albicans, suggesting its potential as a natural preservative in food and pharmaceutical applications .

2. Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. This compound has been reported to possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. In vitro studies demonstrated that this compound treatment reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines .

3. Antioxidant Activity

Oxidative stress plays a significant role in aging and various diseases. This compound has shown antioxidant activity by scavenging free radicals and enhancing the body’s antioxidant defenses. Research indicates that it increases the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in human cell lines .

The biological effects of this compound can be attributed to several mechanisms:

- Modulation of Enzyme Activity : this compound influences various enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory effects.

- Gene Expression Regulation : It affects the expression of genes related to inflammation and oxidative stress responses.

- Cell Signaling Pathways : this compound interacts with signaling pathways such as NF-κB and MAPK, which are crucial for inflammatory responses .

Case Studies

Several case studies have highlighted the efficacy of this compound in different applications:

Research Findings

Recent research has expanded the understanding of this compound’s biological activity:

- A study published in Journal of Agricultural and Food Chemistry demonstrated that this compound's antimicrobial efficacy is comparable to conventional preservatives, making it a viable alternative for food safety .

- Another investigation highlighted its potential role in reducing inflammation markers in chronic disease models, suggesting therapeutic applications for conditions like arthritis and cardiovascular diseases .

Eigenschaften

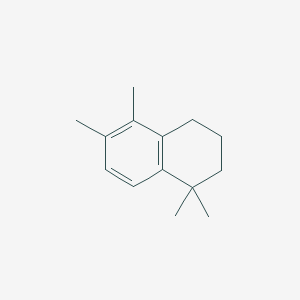

IUPAC Name |

4,4,7,8-tetramethyl-2,3-dihydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-10-7-8-13-12(11(10)2)6-5-9-14(13,3)4/h7-8H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJRXZWVNPHANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(CCC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185125 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31197-54-3 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031197543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.